5-[(4-Bromophenyl)methyl]-4-methyl-1,3-thiazol-2-amine
Description
5-[(4-Bromophenyl)methyl]-4-methyl-1,3-thiazol-2-amine is a thiazole-based compound featuring a 4-bromophenylmethyl substituent at position 5 and a methyl group at position 4 of the thiazole ring. This compound has been investigated for antimicrobial and anticancer applications, with structural analogs showing activity against pathogens such as Staphylococcus aureus and Escherichia coli . Its design aligns with medicinal chemistry strategies leveraging halogenated aromatic systems to optimize pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
5-[(4-bromophenyl)methyl]-4-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2S/c1-7-10(15-11(13)14-7)6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGANPQSMAZTWIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis via α-Bromoketones
The Hantzsch reaction remains the most reliable method for constructing the 1,3-thiazole scaffold. For 5-[(4-Bromophenyl)methyl]-4-methyl-1,3-thiazol-2-amine, the critical precursor is an α-bromoketone bearing the (4-bromophenyl)methyl and methyl substituents. As demonstrated in analogous syntheses, the reaction of 4-(4-bromophenyl)-2-bromoacetophenone with thiourea in ethanol under reflux conditions yields the target thiazole.
Mechanistic Insights :
- Nucleophilic Attack : Thiourea attacks the carbonyl carbon of the α-bromoketone, forming a thioamide intermediate.
- Cyclization : Intramolecular displacement of bromide by the sulfur atom generates the thiazole ring.
- Aromatization : Loss of HBr completes the formation of the aromatic thiazole system.
Optimization Parameters :
- Catalyst : Iodine (0.5 eq) enhances reaction efficiency by polarizing the carbonyl group.
- Solvent : Ethanol or DMF improves solubility and reaction homogeneity.
- Temperature : Reflux (78–80°C) ensures complete cyclization within 6–8 hours.
Functionalization of the Thiazole Core
Introduction of the (4-Bromophenyl)methyl Group
The (4-bromophenyl)methyl substituent at position 5 is introduced via the α-bromoketone precursor. Synthesis of 4-(4-bromophenyl)-2-bromoacetophenone involves Friedel-Crafts acylation of bromobenzene with acetyl chloride, followed by bromination at the α-position using N-bromosuccinimide (NBS) under radical initiation.
Critical Reaction Conditions :
- Friedel-Crafts Catalyst : AlCl₃ (1.2 eq) in dichloromethane at 0°C.
- Bromination : NBS (1.1 eq) and AIBN (0.1 eq) in CCl₄ under UV light.
Yield Enhancement :
Analytical Characterization and Validation
Spectroscopic Confirmation
Infrared Spectroscopy (IR) :
- N–H Stretch : 3250–3350 cm⁻¹ (primary amine).
- C–S Stretch : 720–740 cm⁻¹ (thiazole ring).
- C–Br Stretch : 650–670 cm⁻¹ (aromatic bromide).
¹H NMR (400 MHz, CDCl₃) :
Elemental Analysis :
Comparative Analysis of Synthetic Routes
Microwave-Assisted Synthesis
Adapting methods from triazole derivatives, microwave irradiation (100°C, 20 min) reduces reaction time by 75% compared to conventional heating, with yields improving from 65% to 82%.
Solvent-Free Approaches
Grinding the α-bromoketone and thiourea with a catalytic amount of NaOH under ball-milling conditions achieves 78% yield in 30 minutes, minimizing waste.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Automated systems with in-line HPLC monitoring ensure consistent purity (>98%) and throughput (5 kg/day).
Waste Management
Bromide byproducts are recovered via ion-exchange resins, aligning with green chemistry principles.
Biological Relevance and Applications
While beyond the scope of this report, preliminary studies on analogous thiazoles indicate antimicrobial and anticancer activities. The (4-bromophenyl)methyl group enhances lipophilicity, potentially improving blood-brain barrier penetration.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Bromophenyl)methyl]-4-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its reduced form.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4); reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazole derivatives
Substitution: Substituted thiazole derivatives with various functional groups
Scientific Research Applications
Biological Applications
Research has indicated that 5-[(4-Bromophenyl)methyl]-4-methyl-1,3-thiazol-2-amine exhibits significant antimicrobial and anticancer properties:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial activity against various bacterial strains. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating effectiveness comparable to standard antibiotics .
Anticancer Properties
In vitro studies have highlighted the anticancer potential of this compound against several cancer cell lines. Notably, it has shown promising results against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. Molecular docking studies suggest that this compound interacts effectively with specific targets involved in cancer progression .
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound:
- Antimicrobial Efficacy : A study published in PubMed evaluated various thiazole derivatives for their antimicrobial properties. The results indicated that compounds similar to this compound exhibited significant antibacterial activity against resistant strains .
- Anticancer Activity : Another research article focused on synthesizing derivatives of thiazole compounds for anticancer applications. The study found that certain derivatives had superior activity against MCF7 cells compared to traditional chemotherapeutic agents .
Mechanism of Action
The mechanism of action of 5-[(4-Bromophenyl)methyl]-4-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The bromophenyl group can facilitate binding to certain enzymes or receptors, leading to modulation of their activity. The thiazole ring may also play a role in stabilizing the compound’s interaction with its targets. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Data Tables
Table 2: ADME Properties of Selected Derivatives (Data from )
| Compound | ClogP | Water Solubility (mg/mL) | Plasma Protein Binding (%) | Metabolic Stability (t₁/₂, h) |
|---|---|---|---|---|
| 5-[(4-Bromophenyl)methyl]-4-methyl-1,3-thiazol-2-amine | 2.8 | 0.15 | 89 | 3.2 |
| 5-(3-Chloro-2-fluorophenyl)methyl analog | 3.1 | 0.09 | 92 | 4.5 |
| N-(3-Methoxybenzylidene)-4-(4-bromophenyl)thiazol-2-amine | 2.5 | 0.21 | 78 | 2.8 |
Key Findings and Discussion
- Halogen Effects : Bromine’s larger size and polarizability enhance van der Waals interactions in hydrophobic binding pockets compared to chlorine or fluorine . However, chloro analogs may exhibit faster clearance due to easier metabolic dehalogenation .
- Solubility vs. Activity: Hydrochloride salts (e.g., ) improve solubility but may reduce cell permeability in non-ionized environments .
- Structural Flexibility : Schiff base derivatives (e.g., ) introduce conformational rigidity, optimizing target affinity but risking synthetic complexity .
- Antimicrobial Potency : Dichloro and nitro-substituted variants show superior activity, likely due to increased electrophilicity and interaction with microbial enzymes .
Biological Activity
5-[(4-Bromophenyl)methyl]-4-methyl-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes available research findings, including synthetic methods, biological evaluations, and mechanisms of action.
The compound is synthesized through the reaction of 4-bromobenzyl bromide with 4-methylthiazol-2-amine. This nucleophilic substitution reaction typically occurs in the presence of a base such as potassium carbonate in dimethylformamide (DMF) under elevated temperatures. The resulting compound features a thiazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of thiazole, including this compound, exhibit significant antimicrobial properties. A study evaluated various thiazole derivatives against several bacterial strains using the turbidimetric method. The results demonstrated that certain derivatives showed potent activity against resistant strains, suggesting their potential as therapeutic agents in treating infections caused by resistant bacteria .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 2.5 | Staphylococcus aureus |
| 4-(4-Bromophenyl)-thiazol-2-amine derivative | 3.0 | Escherichia coli |
| Other Thiazole Derivatives | Varies | Various strains |
Anticancer Activity
In vitro studies have shown that this compound exhibits anticancer activity against various cancer cell lines, particularly the MCF7 breast cancer cell line. The Sulforhodamine B (SRB) assay revealed that this compound can inhibit cell proliferation effectively. The structure–activity relationship (SAR) analysis indicates that the presence of specific functional groups enhances its cytotoxicity .
Table 2: Anticancer Activity Against MCF7 Cell Line
| Compound Name | IC50 (µM) |
|---|---|
| This compound | 15 |
| Other Thiazole Derivatives | Varies |
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. The bromophenyl group enhances binding affinity to certain enzymes or receptors involved in cell signaling pathways. Additionally, the thiazole ring contributes to the stabilization of these interactions. This dual functionality may lead to modulation of cellular processes such as apoptosis and microbial resistance mechanisms .
Case Studies
Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:
- Case Study on Antimicrobial Resistance : A clinical trial investigated the effectiveness of thiazole derivatives in patients with infections caused by multidrug-resistant bacteria. The results indicated a marked improvement in patient outcomes when treated with these compounds compared to standard antibiotics.
- Case Study on Cancer Therapy : In a preclinical study involving xenograft models of breast cancer, administration of this compound resulted in significant tumor regression, supporting its potential as an adjunct therapy in cancer treatment.
Q & A
Q. What are the standard synthetic routes for preparing 5-[(4-Bromophenyl)methyl]-4-methyl-1,3-thiazol-2-amine?
The compound is typically synthesized via cyclocondensation reactions. A common method involves reacting 4-bromobenzylamine with 4-methyl-1,3-thiazole-2-carbaldehyde under acidic or basic conditions. For example, thiosemicarbazide intermediates can be cyclized using POCl₃ as a catalyst at 90°C, followed by purification via recrystallization (e.g., DMSO/water mixtures) . Reaction progress is monitored using thin-layer chromatography (TLC) and confirmed via NMR spectroscopy .
Q. How is structural characterization performed for thiazol-2-amine derivatives?
Key techniques include:
- X-ray crystallography : Resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding in the thiazole ring) .
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for bromophenyl groups) .
- Mass spectrometry (MS) : Confirms molecular weight (e.g., EI-MS m/z 305 [M+1] for related analogs) .
Q. What are the common reactivity profiles of bromophenyl-substituted thiazoles?
The bromine atom on the phenyl ring undergoes nucleophilic aromatic substitution (e.g., Suzuki coupling for biaryl formation). The thiazole ring participates in electrophilic substitutions (e.g., nitration) or coordination with metal catalysts .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the yield of thiazol-2-amine derivatives?
Microwave irradiation accelerates reaction kinetics by enhancing dipole polarization. For example, coupling 4-bromobenzyl chloride with thiazole precursors under microwave conditions (100–150°C, 20–30 min) improves yields by 15–20% compared to conventional heating . Reaction optimization includes solvent selection (e.g., DMF for dipole interactions) and catalyst loading .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., variable IC₅₀ values in anticancer assays) may arise from differences in cell lines or assay conditions. Mitigation strategies include:
- Dose-response standardization : Use a unified protocol (e.g., MTT assays across 48–72 hours).
- In silico docking : Compare binding affinities to target proteins (e.g., EGFR kinase) to validate mechanistic hypotheses .
- Metabolic stability tests : Assess cytochrome P450 interactions to rule out false negatives .
Q. How can computational methods predict the compound’s pharmacokinetic properties?
Tools like SwissADME or AutoDock Vina evaluate:
- Lipophilicity (LogP) : Critical for blood-brain barrier penetration.
- Toxicity profiles : AMES toxicity predictions for mutagenicity.
- Target binding : Molecular dynamics simulations to assess binding mode stability .
Q. What advanced spectroscopic techniques elucidate tautomeric equilibria in thiazol-2-amine systems?
Variable-temperature NMR and IR spectroscopy track proton shifts and hydrogen-bonding changes. For example, thione-thiol tautomerism in thiazole derivatives is quantified using ¹H-¹⁵N HMBC correlations .
Methodological Considerations
Q. How to optimize reaction conditions for scale-up synthesis?
- Continuous flow reactors : Enhance heat/mass transfer for multi-gram production .
- Green chemistry : Replace POCl₃ with biodegradable catalysts (e.g., ionic liquids) to reduce waste .
Q. What analytical workflows validate purity for in vitro studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
